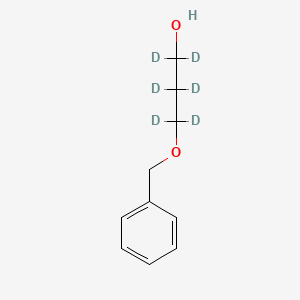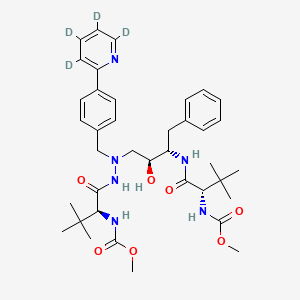
Atazanavir-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atazanavir-d4 is a deuterated form of atazanavir, an antiretroviral medication used to treat HIV/AIDS. Atazanavir is a protease inhibitor that works by blocking the action of HIV protease, an enzyme that the virus needs to multiply. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of atazanavir.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir-d4 involves the incorporation of deuterium atoms into the atazanavir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Atazanavir-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and keto metabolites.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, keto, and substituted derivatives of this compound.
Scientific Research Applications
Atazanavir-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of atazanavir in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of atazanavir.
Drug Interaction Studies: Understanding how atazanavir interacts with other drugs and its impact on drug metabolism.
Biological Research: Exploring the effects of atazanavir on HIV replication and its potential use in combination therapies.
Industrial Applications: Used in the development of new formulations and delivery systems for atazanavir.
Mechanism of Action
Atazanavir-d4 exerts its effects by binding to the active site of HIV protease, an enzyme essential for the maturation of infectious viral particles. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, resulting in the formation of immature and non-infectious viral particles. This inhibition disrupts the viral life cycle and reduces the viral load in the body.
Comparison with Similar Compounds
Atazanavir-d4 is compared with other protease inhibitors such as darunavir and ritonavir. While all these compounds inhibit HIV protease, this compound has unique properties due to the presence of deuterium atoms. These properties include:
Improved Metabolic Stability: Deuterium atoms can enhance the metabolic stability of the compound, leading to a longer half-life.
Reduced Toxicity: The deuterated form may exhibit reduced toxicity compared to its non-deuterated counterpart.
Enhanced Pharmacokinetics: Deuterium substitution can improve the pharmacokinetic profile of the compound.
List of Similar Compounds
- Darunavir
- Ritonavir
- Lopinavir
- Saquinavir
This compound stands out due to its unique deuterium substitution, which offers potential advantages in terms of stability, toxicity, and pharmacokinetics.
Properties
Molecular Formula |
C38H52N6O7 |
|---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(3,4,5,6-tetradeuteriopyridin-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i12D,13D,16D,21D |
InChI Key |
AXRYRYVKAWYZBR-PWYFUCSWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=CC=C(C=C2)CN(C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
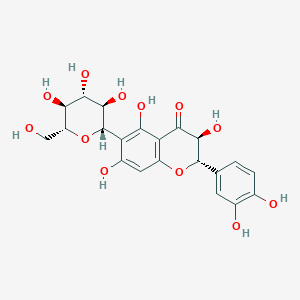
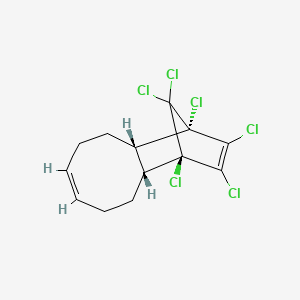
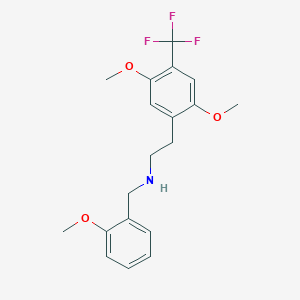
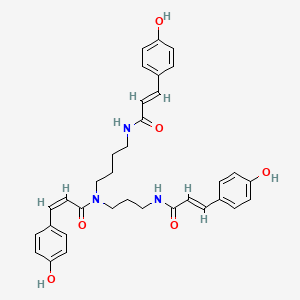
![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
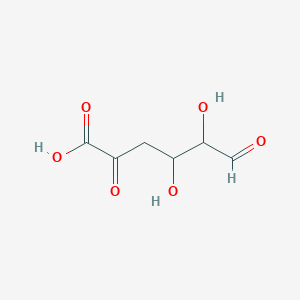
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)

![3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13446790.png)
